Glycogen Phosphorylase Inhibitor
Overview
Description
Glycogen phosphorylase inhibitors are compounds that target the enzyme glycogen phosphorylase, which plays a crucial role in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. These inhibitors are of significant interest in the treatment of type 2 diabetes mellitus, as they help regulate blood glucose levels by inhibiting the conversion of glycogen to glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycogen phosphorylase inhibitors often involves complex organic reactions. For example, a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative was synthesized through a series of steps including condensation and de-Boc protection . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of these inhibitors may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the specific inhibitor being produced and the required purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: Glycogen phosphorylase inhibitors can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and catalyst presence are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, the synthesis of 5-chloroindole-2-carboxylic acid derivatives can yield various amide compounds with inhibitory activity against glycogen phosphorylase .
Scientific Research Applications
Glycogen phosphorylase inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and the role of glycogen phosphorylase in metabolic pathways.
Industry: Used in the development of new drugs and therapeutic agents targeting metabolic disorders.
Mechanism of Action
Glycogen phosphorylase inhibitors exert their effects by binding to the enzyme glycogen phosphorylase, thereby preventing the conversion of glycogen to glucose-1-phosphate. This inhibition reduces the availability of glucose-1-phosphate, leading to decreased blood glucose levels. The molecular targets include the active site of the enzyme and allosteric sites that modulate its activity . The pathways involved include the glycogenolysis pathway and the regulation of glucose homeostasis .
Comparison with Similar Compounds
Caffeine: A natural compound that acts as a glycogen phosphorylase inhibitor.
Ellagic Acid: A polyphenol with inhibitory activity against glycogen phosphorylase.
Flavonoids: A group of natural compounds with varying degrees of inhibitory activity.
Uniqueness: Glycogen phosphorylase inhibitors are unique in their ability to specifically target the glycogenolysis pathway, making them valuable tools for regulating blood glucose levels in diabetic patients. Their structural diversity allows for the design of potent and selective inhibitors with minimal side effects .
Biological Activity
Glycogen phosphorylase (GP) is a critical enzyme responsible for the breakdown of glycogen into glucose-1-phosphate, thereby playing a vital role in glucose homeostasis. Inhibitors of glycogen phosphorylase (GPi) are being explored as potential therapeutic agents for conditions such as type 2 diabetes mellitus (T2DM) and other metabolic disorders. This article reviews the biological activity of GP inhibitors, highlighting their mechanisms, effects on glucose metabolism, and potential clinical applications.
Glycogen phosphorylase exists in multiple isoforms, with distinct roles in various tissues, particularly in the liver and muscle. The inhibition of GP leads to decreased glycogenolysis, resulting in increased glycogen storage and improved insulin sensitivity. GP inhibitors can enhance insulin secretion from pancreatic beta cells and improve overall glucose metabolism.
Key Mechanisms:
- Inhibition of Glycogenolysis: GPi reduces the breakdown of glycogen, leading to higher glycogen stores in the liver and muscle tissues.
- Enhanced Insulin Secretion: GPis have been shown to stimulate insulin secretion through pathways involving the activation of mTORC1 and PDX1 expression in beta cells .
- Improved Glucose Sensitivity: Studies indicate that GP inhibition can enhance glucose uptake in tissues, contributing to lower blood glucose levels .
Case Studies and Experimental Data
-
In Vitro Studies:
- In MIN6 insulinoma cells, treatment with GP inhibitors resulted in increased glycogen content and enhanced insulin secretion under both basal and glucose-stimulated conditions. This was associated with phosphorylation of insulin receptor substrates and activation of downstream signaling pathways .
- A study using CP-91149 demonstrated significant inhibition of glycogenolysis in primary human hepatocytes, leading to a 48% increase in basal glycogen content .
-
In Vivo Studies:
- Administration of KB228, a GP inhibitor, to diabetic mice resulted in improved glucose tolerance and increased hepatic glycogen content. Mice treated with KB228 showed a significant reduction in blood glucose levels within 30 minutes post-administration .
- Another study reported that liver-targeted GP inhibitors demonstrated hypoglycemic effects over extended periods, suggesting potential for chronic treatment applications .
Data Tables
Clinical Implications
The biological activity of GP inhibitors suggests their potential as therapeutic agents for managing T2DM. By modulating glycogen metabolism and enhancing insulin sensitivity, these compounds may help address the underlying metabolic dysfunctions associated with diabetes.
Potential Benefits:
- Lower Blood Glucose Levels: GPis can effectively reduce hyperglycemia by promoting glycogen storage.
- Enhanced Beta Cell Function: These inhibitors may protect against glucotoxicity by improving beta cell function and survival.
- Weight Management: By improving metabolic flexibility, GP inhibition could contribute to weight loss or maintenance strategies in diabetic patients.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJNYKZWTOHRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435160 | |
Record name | Glycogen Phosphorylase Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648926-15-2 | |
Record name | Glycogen Phosphorylase Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.